molecular formula C12H14O5 B2799587 Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate CAS No. 700856-14-0

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B2799587
CAS No.: 700856-14-0
M. Wt: 238.239
InChI Key: VMRFCVWUKKGUSN-UHFFFAOYSA-N
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Description

“Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate” is a research chemical with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group attached to a propanoic acid, which is further connected to a 4-formyl-2-methoxyphenyl group . The InChI code for this compound is 1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.23656 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate for Natural Products Synthesis : Compounds similar to Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate have been utilized as intermediates in the synthesis of natural products, demonstrating their importance in organic synthesis. For instance, Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is a key intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities. The optimization of reaction conditions for its synthesis highlights its significance in the production of complex natural molecules (Lou Hong-xiang, 2012).

  • Lignin Model Studies : Research involving the pyrolytic cleavage of ether linkages in lignin model compounds, including dimers and trimers with methoxyphenoxy groups, provides insights into the degradation pathways of lignin, a major component of plant biomass. This has implications for understanding the chemical processes involved in biomass conversion and valorization (Toshihiro Watanabe, H. Kawamoto, S. Saka, 2009).

Biological Activity and Environmental Applications

  • Bioactive Constituents Identification : Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound with a similar methoxyphenoxy configuration, was isolated from Jolyna laminarioides and showed chymotrypsin inhibitory activity as well as antimicrobial effects. This underscores the potential of such compounds in the development of new bioactive materials with specific enzyme inhibition and antimicrobial properties (Atta-ur-rahman et al., 1997).

  • Metabolism and Environmental Degradation : The study on the metabolism of Bisphenol A (BPA) by bacteria into less toxic compounds indicates the environmental relevance of methoxyphenoxy and related structures in pollutant degradation processes. Understanding the metabolic pathways can inform the development of bioremediation strategies for environmental contaminants (J. Spivack, T. K. Leib, J. Lobos, 1994).

Properties

IUPAC Name

methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRFCVWUKKGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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